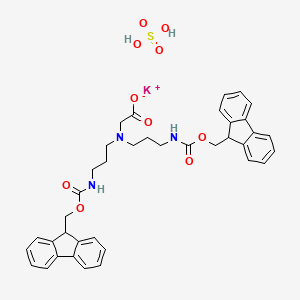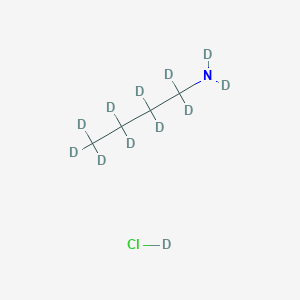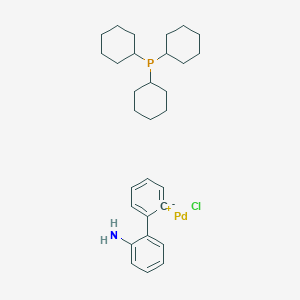
prop-2-en(15N)nitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en(15N)nitrile, also known as acrylonitrile, is a colorless, volatile liquid with a slightly sweet odor. It is an important organic compound used in the production of various polymers and chemicals. The compound has the molecular formula C3H3N and a molecular weight of 53.06 g/mol . It is soluble in water and many organic solvents, making it versatile for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-en(15N)nitrile can be synthesized through several methods. One common method is the ammoxidation of propylene, where propylene reacts with ammonia and oxygen in the presence of a catalyst, typically bismuth molybdate, at high temperatures (400-500°C) . The reaction produces acrylonitrile, water, and nitrogen gas.
Industrial Production Methods
In industrial settings, the Sohio process is widely used for the production of this compound. This process involves the catalytic ammoxidation of propylene in a fluidized bed reactor. The reaction conditions include a temperature of around 450°C and a pressure of 1-2 atm. The process is highly efficient and produces high yields of acrylonitrile .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en(15N)nitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce acrylamide or acrylic acid.
Reduction: It can be reduced to produce propionitrile or propylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Acrylamide, acrylic acid.
Reduction: Propionitrile, propylamine.
Substitution: Various substituted acrylonitrile derivatives.
Applications De Recherche Scientifique
Prop-2-en(15N)nitrile has numerous applications in scientific research:
Chemistry: It is used as a monomer in the production of polyacrylonitrile, which is a precursor for carbon fibers.
Biology: It is used in the synthesis of various biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as a reagent in biochemical assays.
Industry: It is used in the production of plastics, synthetic rubber, and adhesives.
Mécanisme D'action
The mechanism of action of prop-2-en(15N)nitrile involves its ability to undergo polymerization and various chemical reactions. In biological systems, it can interact with cellular components and enzymes, leading to the formation of reactive intermediates that can affect cellular functions. The compound can also act as a precursor for the synthesis of other biologically active molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylonitrile: Similar in structure and properties, used in similar applications.
Methacrylonitrile: Similar but with a methyl group, used in the production of specialty polymers.
Vinylidene cyanide: Similar but with a different substitution pattern, used in the synthesis of various chemicals.
Uniqueness
Prop-2-en(15N)nitrile is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo polymerization makes it valuable in the production of high-performance materials such as carbon fibers and synthetic rubber .
Propriétés
Numéro CAS |
91628-89-6 |
|---|---|
Formule moléculaire |
C3H3N |
Poids moléculaire |
54.06 g/mol |
Nom IUPAC |
prop-2-en(15N)nitrile |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i4+1 |
Clé InChI |
NLHHRLWOUZZQLW-AZXPZELESA-N |
SMILES isomérique |
C=CC#[15N] |
SMILES canonique |
C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)
![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)


![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)


![Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-](/img/structure/B12058746.png)
![calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate](/img/structure/B12058752.png)


